molecular formula C14H12N4O2 B13878201 N-[4-(4-aminofuro[2,3-d]pyrimidin-5-yl)phenyl]acetamide

N-[4-(4-aminofuro[2,3-d]pyrimidin-5-yl)phenyl]acetamide

Cat. No.: B13878201
M. Wt: 268.27 g/mol
InChI Key: PYEOIFUSFNECHQ-UHFFFAOYSA-N
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Description

N-[4-(4-aminofuro[2,3-d]pyrimidin-5-yl)phenyl]acetamide is a synthetic organic compound that belongs to the class of furo[2,3-d]pyrimidines. This compound has garnered significant interest due to its potential biological activities, particularly as an inhibitor of receptor tyrosine kinases such as Tie-2 and VEGFR2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-aminofuro[2,3-d]pyrimidin-5-yl)phenyl]acetamide typically involves the following steps:

    Formation of the furo[2,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions.

    Attachment of the phenyl ring: This step often involves palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Acetylation: The final step involves the acetylation of the amino group to form the acetamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-aminofuro[2,3-d]pyrimidin-5-yl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[4-(4-aminofuro[2,3-d]pyrimidin-5-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an inhibitor of receptor tyrosine kinases, which play a role in cell signaling and cancer progression.

    Medicine: It has potential therapeutic applications in the treatment of cancer due to its ability to inhibit key enzymes involved in tumor growth and angiogenesis.

    Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N-[4-(4-aminofuro[2,3-d]pyrimidin-5-yl)phenyl]acetamide involves the inhibition of receptor tyrosine kinases such as Tie-2 and VEGFR2. These enzymes are crucial for the regulation of angiogenesis and vascular development. By inhibiting these kinases, the compound can disrupt the signaling pathways that promote tumor growth and metastasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-aminofuro[2,3-d]pyrimidin-5-yl)phenyl]acetamide is unique due to its specific substitution pattern, which enhances its activity against both Tie-2 and VEGFR2. This dual inhibition is particularly valuable in cancer therapy, where targeting multiple pathways can improve therapeutic outcomes .

Properties

Molecular Formula

C14H12N4O2

Molecular Weight

268.27 g/mol

IUPAC Name

N-[4-(4-aminofuro[2,3-d]pyrimidin-5-yl)phenyl]acetamide

InChI

InChI=1S/C14H12N4O2/c1-8(19)18-10-4-2-9(3-5-10)11-6-20-14-12(11)13(15)16-7-17-14/h2-7H,1H3,(H,18,19)(H2,15,16,17)

InChI Key

PYEOIFUSFNECHQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=COC3=NC=NC(=C23)N

Origin of Product

United States

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